molecular formula C14H12FN3O2S B2486583 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE CAS No. 1164503-76-7

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE

Cat. No.: B2486583
CAS No.: 1164503-76-7
M. Wt: 305.33
InChI Key: PNGUYBLNBKYBDN-GXDHUFHOSA-N
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Description

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a thiazolidine ring, a cyano group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The cyano and fluorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-CYANO-2-[(2E)-5-ETHYL-3-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its specific structural features, such as the thiazolidine ring and the combination of cyano and fluorophenyl groups. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

(2E)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2S/c1-2-11-13(20)18(9-5-3-8(15)4-6-9)14(21-11)10(7-16)12(17)19/h3-6,11H,2H2,1H3,(H2,17,19)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGUYBLNBKYBDN-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N(/C(=C(/C#N)\C(=O)N)/S1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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